![molecular formula C13H16BrN3 B15167828 2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile CAS No. 648423-69-2](/img/structure/B15167828.png)
2-Bromo-4-[(2s,5r)-2,5-dimethylpiperazin-1-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile is a chemical compound with the molecular formula C13H16BrN3 It is a derivative of benzonitrile, featuring a bromine atom and a piperazine ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials, such as polymers and liquid crystals, due to its unique structural features.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for certain biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoropyridine: Another halogenated aromatic compound with similar reactivity in coupling reactions.
2-Bromobenzonitrile: A simpler derivative of benzonitrile with similar substitution patterns.
Uniqueness
2-Bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and binding interactions, making it valuable for various applications.
Properties
CAS No. |
648423-69-2 |
|---|---|
Molecular Formula |
C13H16BrN3 |
Molecular Weight |
294.19 g/mol |
IUPAC Name |
2-bromo-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H16BrN3/c1-9-8-17(10(2)7-16-9)12-4-3-11(6-15)13(14)5-12/h3-5,9-10,16H,7-8H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
MAECVOXVODFPQK-ZJUUUORDSA-N |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C2=CC(=C(C=C2)C#N)Br)C |
Canonical SMILES |
CC1CNC(CN1C2=CC(=C(C=C2)C#N)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[[1-(2,4-dimethoxyphenyl)-1H-tetrazol-5-YL]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B15167752.png)
![N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167773.png)
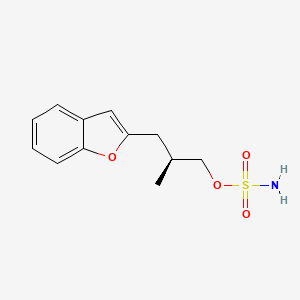
![Acetamide,N-(3-ethoxypropyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15167787.png)
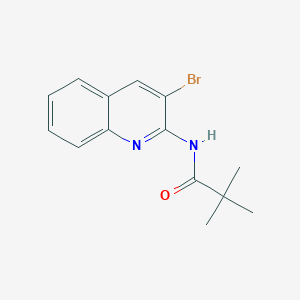
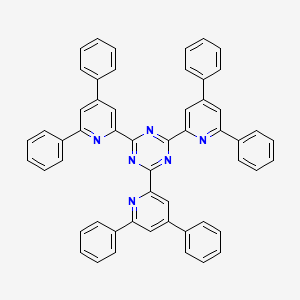

![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)
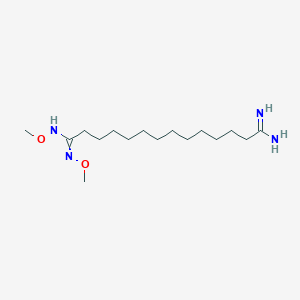
![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)
![2,2'-[(3-Methylcyclopent-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B15167817.png)
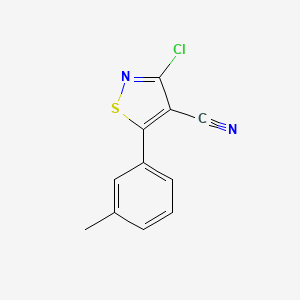
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)
![2-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B15167829.png)
